molecular formula C9H12ClF2NO B13592743 [(2,6-Difluoro-4-methoxyphenyl)methyl](methyl)aminehydrochloride

[(2,6-Difluoro-4-methoxyphenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13592743
M. Wt: 223.65 g/mol
InChI Key: NWPREGJDFIHRCB-UHFFFAOYSA-N
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Description

(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride is a chemical compound with the molecular formula C9H12ClF2NO and a molecular weight of 223.6475 g/mol It is characterized by the presence of difluoro and methoxy groups attached to a phenyl ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride typically involves the reaction of 2,6-difluoro-4-methoxybenzyl chloride with methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,6-Difluoro-4-methoxybenzyl chloride+Methylamine(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride\text{2,6-Difluoro-4-methoxybenzyl chloride} + \text{Methylamine} \rightarrow \text{(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride} 2,6-Difluoro-4-methoxybenzyl chloride+Methylamine→(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoro and methoxy substituents, along with the methylamine group, make it a versatile compound for various applications.

Properties

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.65 g/mol

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H11F2NO.ClH/c1-12-5-7-8(10)3-6(13-2)4-9(7)11;/h3-4,12H,5H2,1-2H3;1H

InChI Key

NWPREGJDFIHRCB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1F)OC)F.Cl

Origin of Product

United States

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